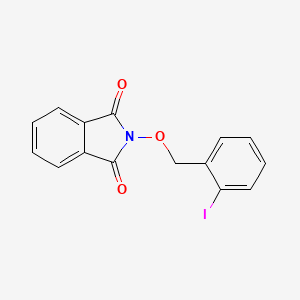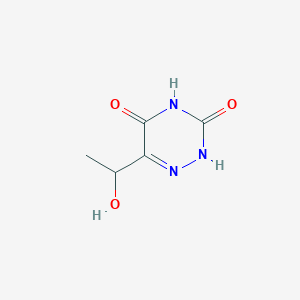
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring
Vorbereitungsmethoden
The synthesis of 6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazine-3,5(2H,4H)-dione with an appropriate hydroxyethylating agent under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antioxidant properties. In medicine, it could be investigated for its potential therapeutic effects. Additionally, it may have industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione can be compared with other similar compounds, such as 1,2,4-triazine-3,5(2H,4H)-dione and its derivatives. These compounds share a similar triazine ring structure but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific hydroxyethyl group, which may confer distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C5H7N3O3 |
|---|---|
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
6-(1-hydroxyethyl)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H7N3O3/c1-2(9)3-4(10)6-5(11)8-7-3/h2,9H,1H3,(H2,6,8,10,11) |
InChI-Schlüssel |
JRTCTHFDUMOLLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NNC(=O)NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


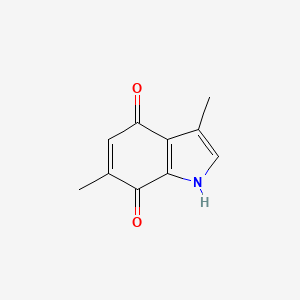
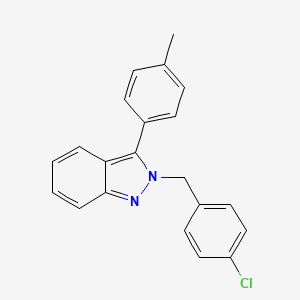
![2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole](/img/structure/B13105888.png)
![tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13105891.png)
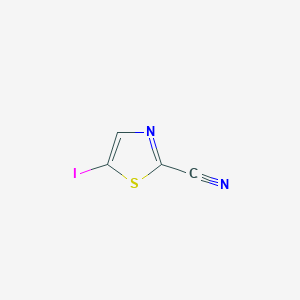
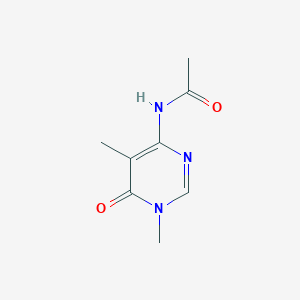
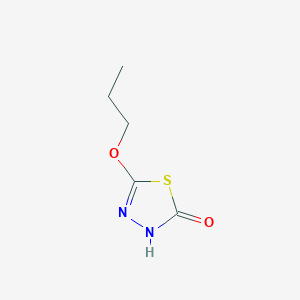

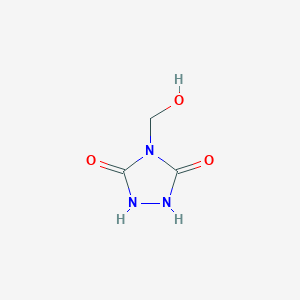
![9Ah-pyrido[1,2-a]pyrazine](/img/structure/B13105954.png)
![5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13105972.png)

![3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid](/img/structure/B13105980.png)
